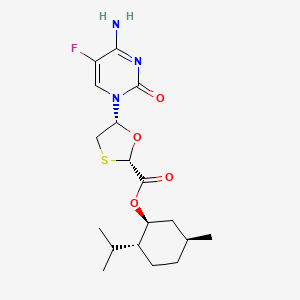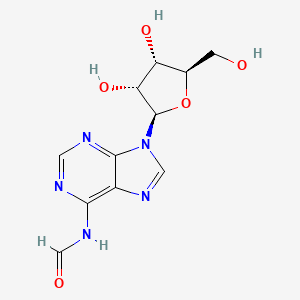![molecular formula C₁₄H₁₆N₁₀O₄ B1145853 O-[(Guanin-7-yl)methyl] Acyclovir CAS No. 1797832-75-7](/img/no-structure.png)
O-[(Guanin-7-yl)methyl] Acyclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-[(Guanin-7-yl)methyl] Acyclovir” is a dimer impurity of the antiviral agent Acyclovir . It has a molecular formula of C14H16N10O4 and a molecular weight of 388.341 .
Synthesis Analysis
The synthesis of Acyclovir, the parent compound of “O-[(Guanin-7-yl)methyl] Acyclovir”, has been extensively studied . The existing preparation methods and synthetic materials, such as 5-aminoimidazole-4-carboxamide, guanine and its derivatives, and other purine derivatives, have been used to prepare Acyclovir .Molecular Structure Analysis
The molecular structure of “O-[(Guanin-7-yl)methyl] Acyclovir” is represented by the formula C14H16N10O4 . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
“O-[(Guanin-7-yl)methyl] Acyclovir” has a molecular weight of 388.34 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Acyclic Nucleosides as Potential Antiviral Agents
Research on acyclic nucleosides like Acyclovir, a class to which O-[(Guanin-7-yl)methyl] Acyclovir belongs, has been focused largely on their potential as antiviral agents. These studies span a range from strictly synthetic research to strictly biological investigations. Notably, acyclic nucleosides have shown considerable promise in the treatment of certain herpesvirus infections (Remy & Secrist, 1985).
Prodrug Capabilities and Metabolic Transformations
6-Deoxyacyclovir, a congener of Acyclovir, demonstrates interesting prodrug capabilities. This compound, more water-soluble than Acyclovir, is oxidized to Acyclovir by xanthine oxidase. This transformation highlights the potential of acyclic nucleosides as prodrugs, which can be metabolically converted to active forms in the body (Krenitsky et al., 1984).
Biochemical Mechanism of Action
Acyclovir's mechanism of action is crucial to understanding its derivatives like O-[(Guanin-7-yl)methyl] Acyclovir. As an acyclic nucleoside analogue, it exhibits high activity and selectivity for herpes viruses, attributed to its initial activation by phosphorylation by a herpes virus-specified thymidine kinase. This selectivity and the subsequent conversion of Acyclovir monophosphate to a triphosphate, which inhibits herpes virus DNA polymerases, are significant for related compounds' antiviral properties (Elion, 1983).
Synthesis and Antiviral Properties
The synthesis of novel Acyclovir analogues and their antiviral properties are continually being explored. For example, derivatives of 9-[(2-methyleneaminoxyethoxy)methyl]guanine, viewed as Acyclovir analogues, have been synthesized, demonstrating varying levels of activity against HSV-1, although generally lower than Acyclovir itself (Macchia et al., 2000).
Water-Soluble Ester Derivatives
The development of water-soluble ester derivatives of Acyclovir, such as its 2'-O-glycyl-, 2'-O-alpha-alanyl-, and other esters, has been a significant area of research. These derivatives, when tested against various herpes simplex virus strains, showed almost as much activity as Acyclovir, suggesting their potential as alternative formulations with similar efficacy (Colla et al., 1983).
Propiedades
Número CAS |
1797832-75-7 |
|---|---|
Nombre del producto |
O-[(Guanin-7-yl)methyl] Acyclovir |
Fórmula molecular |
C₁₄H₁₆N₁₀O₄ |
Peso molecular |
388.34 |
Sinónimos |
9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine; Acyclovir Impurity I; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1145771.png)
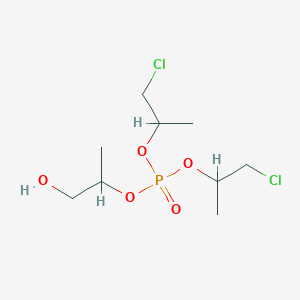
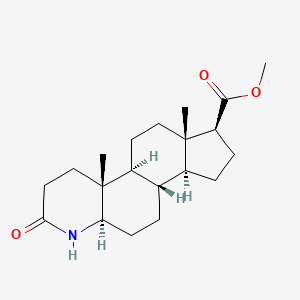
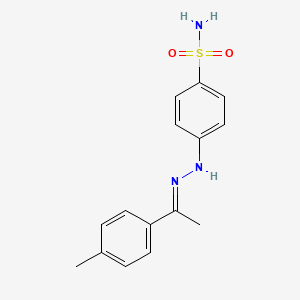
![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)
